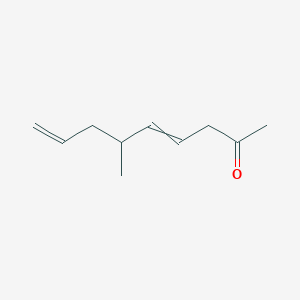

6-Methylnona-4,8-dien-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88691-56-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

6-methylnona-4,8-dien-2-one |

InChI |

InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(3)11/h4-5,7,9H,1,6,8H2,2-3H3 |

InChI Key |

VELZGKSSJHWJDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)C=CCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 6-Methylnona-4,8-dien-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 6-Methylnona-4,8-dien-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on standard chemical shift and fragmentation principles. These predictions are intended to serve as a reference for researchers and scientists in the fields of organic synthesis, natural product chemistry, and drug development. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established empirical rules and computational models. It is crucial to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.70 - 5.85 | m | 1H | H-8 |

| ~5.40 - 5.55 | m | 1H | H-4 |

| ~5.30 - 5.40 | m | 1H | H-5 |

| ~4.95 - 5.10 | m | 2H | H-9 |

| ~2.70 - 2.85 | m | 1H | H-6 |

| ~2.45 - 2.55 | d | 2H | H-3 |

| 2.15 | s | 3H | H-1 |

| 1.05 | d | 3H | H-10 (CH₃ at C6) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~208.5 | C-2 (C=O) |

| ~141.0 | C-8 |

| ~135.0 | C-5 |

| ~125.0 | C-4 |

| ~115.0 | C-9 |

| ~45.0 | C-3 |

| ~38.0 | C-6 |

| ~30.0 | C-1 |

| ~20.0 | C-10 (CH₃ at C6) |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3080 | =C-H | Stretching |

| ~2960 - 2850 | C-H | Stretching |

| ~1715 | C=O | Stretching |

| ~1640 | C=C | Stretching |

| ~990, ~910 | =C-H | Bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - CH₃CO]⁺ |

| 95 | [M - C₄H₇O]⁺ (McLafferty rearrangement) |

| 67 | [C₅H₇]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: For a liquid sample, a single drop is sufficient. Place the drop directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is typically used to facilitate the elution of compounds.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), which causes fragmentation.

-

The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic analysis of an organic compound.

The Elusive 6-Methylnona-4,8-dien-2-one: An Examination of its Apparent Absence in the Natural World

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented natural sources for the ketone 6-Methylnona-4,8-dien-2-one. Despite extensive searches for its presence in plants, insects, and essential oils, no definitive evidence of its natural occurrence or established protocols for its isolation have been identified. This suggests that the compound is either exceptionally rare in nature, has yet to be discovered, or is cataloged under alternative nomenclature.

For researchers, scientists, and professionals in drug development, the novelty of a natural product can be a significant advantage, offering unique chemical scaffolds for further investigation. However, in the case of this compound, the current body of scientific knowledge indicates that any pursuit of this compound would likely need to begin with synthetic chemistry rather than natural product isolation.

State of Current Knowledge

Extensive inquiries into various databases and scientific publications have failed to yield any reports of this compound as a constituent of any plant species, including those from genera known for their rich and diverse volatile profiles, such as Artemisia. Similarly, searches for its role as a pheromone or other semiochemical in insects have been unfruitful. Standard analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), which are routinely used to identify volatile and semi-volatile compounds in natural extracts, have not listed this specific ketone in published analyses of essential oils or insect secretions.

While direct evidence is lacking, the search did reveal information on structurally related compounds, which may be of interest to researchers exploring similar chemical spaces. For instance, various isomers of nonadien-2-one and other methylated ketones have been identified in a range of natural sources. These related molecules, while distinct from the target compound, could offer alternative starting points for research and development.

Implications for Research and Drug Development

The apparent absence of this compound in nature presents both a challenge and an opportunity. The lack of a natural source means that researchers cannot rely on established extraction and purification methods. However, it also implies that the compound, if synthesized, would be a novel chemical entity with the potential for unique biological activities.

For professionals in drug development, the synthesis of this compound and its analogs could be a promising avenue for discovering new therapeutic agents. The structural motifs present in the molecule, including the conjugated enone system, are known to be important for various biological activities.

Hypothetical Isolation and Identification Workflow

In the absence of established protocols, a general workflow for the isolation and identification of a novel, hypothetical volatile compound like this compound from a natural source can be proposed. This theoretical workflow, illustrated below, outlines the logical steps that would be taken if a potential natural source were to be discovered.

Caption: A generalized workflow for the hypothetical isolation and identification of this compound from a natural source.

The Enigmatic Path of an Irregular Monoterpenoid: A Technical Guide to the Biosynthesis of 6-Methylnona-4,8-dien-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnona-4,8-dien-2-one is an intriguing irregular monoterpenoid ketone. While its precise biosynthetic pathway has not been fully elucidated in a single organism, a comprehensive understanding of terpenoid biosynthesis allows for the construction of a scientifically robust proposed pathway. This technical guide synthesizes current knowledge on the biosynthesis of irregular monoterpenes to present a detailed hypothesis for the formation of this compound, intended to serve as a foundational resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

The biosynthesis of all terpenoids originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol and mitochondria of eukaryotes, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

Proposed Biosynthetic Pathway of this compound

The formation of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the unconventional head-to-middle condensation of two DMAPP molecules. This initial step is characteristic of the biosynthesis of irregular monoterpenes like lavandulol.

Step 1: Formation of Lavandulyl Diphosphate (LPP)

The pathway commences with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) . Unlike the typical head-to-tail condensation seen in the formation of regular monoterpenes, this is a head-to-middle condensation.

Caption: Formation of Lavandulyl Diphosphate.

Step 2: Hydrolysis to Lavandulol

The diphosphate group of LPP is then hydrolyzed to yield the corresponding alcohol, lavandulol. This reaction is likely catalyzed by a terpenoid phosphatase .

Caption: Hydrolysis of LPP to Lavandulol.

Step 3: Oxidation to a Ketone Intermediate

The primary alcohol group of lavandulol is subsequently oxidized to an aldehyde and then to a ketone. This two-step oxidation is likely mediated by cytochrome P450 monooxygenases (CYPs) and/or alcohol dehydrogenases (ADHs) . This would result in an intermediate, 6-methylnona-4,8-dien-2-al, which is then oxidized to this compound.

Caption: Oxidation of Lavandulol to the final ketone.

Overall Proposed Biosynthetic Pathway

The complete proposed pathway from the universal precursors to this compound is illustrated below.

Caption: Proposed biosynthesis of this compound.

Quantitative Data

As the complete biosynthetic pathway for this compound has not been experimentally verified, specific quantitative data for the enzymes involved are not available. However, data from closely related and well-characterized enzymes in irregular monoterpene biosynthesis can provide valuable reference points for researchers.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Organism |

| Lavandulyl Diphosphate Synthase (LPPS) | DMAPP | 208 ± 12 | 0.1 | Lavandula x intermedia |

| Chrysanthemyl Diphosphate Synthase (CPPS) | DMAPP | 56.4 ± 4.2 | 0.02 | Artemisia annua |

Key Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that for this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in verifying the proposed pathway.

Identification and Cloning of Candidate Genes

-

Methodology: A transcriptomics (RNA-seq) approach would be employed on the source organism, comparing gene expression in tissues or under conditions where this compound is produced versus not produced. Candidate genes for LPPS, phosphatases, CYPs, and dehydrogenases would be identified based on sequence homology to known terpene-modifying enzymes.

-

Protocol:

-

Extract total RNA from relevant plant tissues (e.g., glandular trichomes, flowers) or microbial cultures.

-

Perform library preparation and sequencing on a high-throughput platform.

-

Assemble the transcriptome and perform differential gene expression analysis.

-

Identify candidate genes and design primers for full-length cDNA amplification via PCR.

-

Clone the amplified cDNAs into suitable expression vectors.

-

Heterologous Expression and Purification of Recombinant Enzymes

-

Methodology: Candidate genes are expressed in a heterologous host, typically E. coli or Saccharomyces cerevisiae, to produce sufficient quantities of the enzyme for in vitro characterization.

-

Protocol:

-

Transform the expression vector containing the candidate gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assess protein purity and concentration using SDS-PAGE and a Bradford assay.

-

In Vitro Enzyme Assays

-

Methodology: The catalytic activity of the purified recombinant enzymes is tested in vitro with their predicted substrates.

-

Protocol for LPPS:

-

Prepare a reaction mixture containing the purified LPPS, DMAPP, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and dephosphorylate the product using a phosphatase (e.g., alkaline phosphatase).

-

Extract the resulting alcohol (lavandulol) with an organic solvent (e.g., hexane or methyl tert-butyl ether).

-

Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification.

-

-

Protocol for Oxidative Enzymes (CYPs/Dehydrogenases):

-

Prepare a reaction mixture containing the purified enzyme, the substrate (lavandulol or the intermediate aldehyde), and necessary cofactors (NADPH for CYPs, NAD⁺/NADP⁺ for dehydrogenases). For CYPs, a cytochrome P450 reductase is also required.

-

Incubate and process the reaction as described for LPPS.

-

Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the ketone product.

-

In Vivo Pathway Reconstruction

-

Methodology: To confirm the entire pathway, the identified genes can be co-expressed in a heterologous host that produces the necessary precursors (IPP and DMAPP).

-

Protocol:

-

Construct a multi-gene expression vector or use multiple compatible plasmids to express the LPPS, phosphatase, and oxidative enzymes in S. cerevisiae or E. coli.

-

Cultivate the engineered strain under conditions that promote product formation.

-

Extract the metabolites from the culture medium or cell lysate.

-

Analyze the extracts by GC-MS to detect the final product, this compound.

-

Conclusion

The proposed biosynthetic pathway for this compound provides a strong theoretical framework for future research. By leveraging the experimental protocols outlined in this guide, researchers can systematically identify and characterize the enzymes involved, ultimately leading to a complete understanding of this unique metabolic route. The elucidation of this pathway will not only contribute to our fundamental knowledge of terpenoid biosynthesis but also open avenues for the biotechnological production of this and other valuable irregular monoterpenoids for various applications.

Potential Biological Activity of 6-Methylnona-4,8-dien-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnona-4,8-dien-2-one is an unsaturated ketone whose biological activities have not been extensively documented in publicly available literature. However, its structural classification as an α,β-unsaturated ketone suggests the potential for a range of biological effects. Compounds within this class are recognized for their diverse bioactivities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide aims to explore the potential biological activities of this compound based on the established activities of structurally related α,β-unsaturated ketones. We will delineate potential mechanisms of action, propose experimental protocols for validation, and provide a framework for future research into this compound.

Introduction: The Therapeutic Potential of α,β-Unsaturated Ketones

α,β-Unsaturated carbonyl compounds are a class of molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural motif imparts unique chemical reactivity, most notably the ability to act as a Michael acceptor. This reactivity is often the basis for their biological effects, as they can form covalent bonds with nucleophilic residues (such as cysteine) in proteins and enzymes, thereby modulating their function.[1][2]

While this reactivity can lead to cytotoxicity if not controlled, it also presents an opportunity for the targeted design of therapeutic agents.[1] Many natural products containing the α,β-unsaturated ketone unit exhibit a wide array of biological activities, which has spurred interest in synthesizing novel derivatives for drug development.[1][3] The potential biological activities of this compound can be inferred from this well-established class of compounds.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of other α,β-unsaturated ketones, this compound could potentially exhibit the following biological effects:

-

Anticancer/Cytotoxic Activity: Many α,β-unsaturated ketones have demonstrated the ability to inhibit the growth of cancer cells.

-

Anti-inflammatory Activity: This class of compounds has been shown to modulate inflammatory pathways.

-

Antioxidant Activity: Some α,β-unsaturated ketones possess radical scavenging capabilities.[3]

-

Antimicrobial Activity: The reactivity of the Michael acceptor can be leveraged to inhibit microbial growth.

The primary mechanism through which these effects are likely mediated is the covalent modification of key cellular proteins via Michael addition .

Potential Signaling Pathway Modulation

A plausible mechanism of action for this compound, in line with other α,β-unsaturated ketones, involves the modulation of cellular signaling pathways sensitive to electrophilic compounds. A key pathway in this context is the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.

Proposed Experimental Protocols for Activity Screening

To investigate the potential biological activities of this compound, a series of in vitro assays are proposed. The following protocols are representative of methodologies commonly used for the evaluation of novel chemical entities.

In Vitro Cytotoxicity Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.

Table 1: Experimental Protocol for In Vitro Cytotoxicity Assay

| Step | Procedure |

| 1. Cell Culture | Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. |

| 2. Cell Seeding | Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight. |

| 3. Compound Treatment | Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). |

| 4. Incubation | Incubate the plate for 48-72 hours. |

| 5. MTT Assay | Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. |

| 6. Solubilization | Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. |

| 7. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader. |

| 8. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. |

Anti-inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Experimental Protocol for Anti-inflammatory Assay

| Step | Procedure |

| 1. Cell Culture | Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. |

| 2. Cell Seeding | Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow to adhere overnight. |

| 3. Compound Treatment | Pre-treat the cells with various concentrations of this compound for 1 hour. |

| 4. Stimulation | Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only). |

| 5. Nitrite Measurement | Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. |

| 6. Absorbance Reading | Measure the absorbance at 540 nm. |

| 7. Data Analysis | Calculate the percentage of NO inhibition compared to the LPS-only control. |

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial screening and characterization of the biological activity of this compound.

References

- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Methylnona-4,8-dien-2-one: Predicted Properties and Stability Profile

Disclaimer: Publicly available experimental data for 6-Methylnona-4,8-dien-2-one is limited. This document provides a technical overview based on its chemical structure, established principles of organic chemistry, and data from analogous compounds. The properties and protocols described herein are predictive and intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound featuring a ten-carbon backbone. Its structure is characterized by a ketone functional group at the second position, a methyl substituent at the sixth position, and two carbon-carbon double bonds at the fourth and eighth positions. This combination of an α,β-unsaturated ketone system and a terminal alkene group dictates its chemical reactivity and physical properties. This guide outlines the predicted physicochemical properties, stability profile, and standard experimental methodologies for the characterization and analysis of this molecule.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound have been estimated based on its structure (C₁₀H₁₆O).

Predicted Physical Properties

Quantitative physical data has been estimated and summarized in Table 1. These values are based on calculations and comparison with structurally similar C10 ketones.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~200-220 °C (at 760 mmHg, estimated) |

| Density | ~0.88 - 0.92 g/cm³ (at 20°C, estimated) |

| Refractive Index | ~1.46 - 1.48 (at 20°C, estimated) |

Predicted Spectroscopic Data

The expected spectral characteristics are crucial for the identification and structural elucidation of this compound. These predictions are summarized in Table 2.

| Spectroscopy | Predicted Data |

| FT-IR (Neat) | ~2960-2850 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O, ketone stretch), ~1650 cm⁻¹ (C=C, alkene stretch) |

| ¹H-NMR (CDCl₃) | δ ~5.0-6.5 ppm (vinylic protons), δ ~4.9 ppm (terminal =CH₂), δ ~2.5-3.0 ppm (protons α to C=O), δ ~2.1 ppm (acetyl CH₃ singlet), δ ~1.0 ppm (methyl doublet) |

| ¹³C-NMR (CDCl₃) | δ ~208 ppm (C=O), δ ~115-145 ppm (C=C), δ ~20-40 ppm (aliphatic carbons) |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 152. Key fragments may include [M-15]⁺ (loss of CH₃), [M-43]⁺ (loss of CH₃CO). |

Predicted Stability Profile

The stability of this compound is influenced by its ketone and diene functional groups.

-

Oxidative Stability: The presence of two double bonds, particularly the allylic hydrogens, makes the molecule susceptible to autoxidation in the presence of air and light, potentially leading to the formation of peroxides and subsequent degradation or polymerization.

-

Thermal Stability: While expected to be stable at ambient temperatures, elevated temperatures could induce polymerization, especially due to the conjugated enone system.

-

Photochemical Stability: Conjugated systems are often sensitive to UV light, which can promote isomerization of the double bonds or lead to cycloaddition reactions.

-

pH Sensitivity:

-

Acidic Conditions: Strong acids may catalyze the isomerization of the double bonds.

-

Basic Conditions: The ketone is susceptible to base-catalyzed reactions such as aldol condensation. The α-protons are acidic and can be abstracted to form an enolate.

-

Experimental Protocols

The following are generalized experimental protocols for the characterization and stability assessment of a novel compound like this compound.

Protocol for Structural Elucidation

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) for NMR analysis.

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

Acquire ¹³C{¹H} NMR spectra on the same instrument.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

-

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer and record the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into an electron ionization (EI) mass spectrometer to determine the molecular weight and analyze fragmentation patterns.

-

Protocol for HPLC-Based Stability Study

-

Method Development: Develop a reverse-phase HPLC method using a C18 column to achieve a sharp, symmetric peak for the parent compound. A mobile phase of acetonitrile and water is a typical starting point.

-

Forced Degradation:

-

Prepare solutions of the compound (~1 mg/mL) in various stress media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative).

-

Expose separate solid and solution samples to elevated temperature (e.g., 60°C) and UV light (e.g., 254 nm).

-

-

Time Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Quantification: Analyze the samples by HPLC. Calculate the percentage of the remaining parent compound by comparing its peak area to the time zero sample.

Visualizations

The following diagrams illustrate the relationships between the compound's structure and its predicted properties, as well as a typical workflow for its analysis.

Caption: Logical relationships between structural features and predicted properties.

Caption: Experimental workflow for characterization and stability assessment.

A Technical Guide to the Thermochemical Data of 6-Methylnona-4,8-dien-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies available for determining the thermochemical properties of 6-Methylnona-4,8-dien-2-one. Due to the absence of published experimental data for this specific compound, this document focuses on predictive and experimental approaches that can be employed to obtain critical thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields who require a thorough understanding of the energetic properties of this and similar unsaturated ketones.

Introduction

This compound is an unsaturated ketone with a molecular structure that suggests potential reactivity and specific energetic characteristics. A comprehensive understanding of its thermochemical properties is crucial for various applications, including reaction modeling, safety analysis, and process design in drug development and chemical synthesis. This guide outlines the primary methods for determining these properties, categorized into predictive computational techniques and direct experimental measurements.

Predictive Methodologies for Thermochemical Data

In the absence of experimental data, computational methods offer a reliable and cost-effective means of estimating thermochemical properties.

Benson Group Increment Theory

Benson group increment theory is an empirical method used to estimate the heat of formation of a molecule by summing the contributions of its constituent functional groups.[1] This technique relies on a database of experimentally derived values for various molecular fragments.

Methodology:

-

Decomposition of the Molecule: The first step is to break down the structure of this compound into its fundamental groups as defined by the Benson group additivity scheme.

-

Assignment of Group Values: Each group is assigned a specific value for enthalpy of formation, entropy, and heat capacity at different temperatures, based on established tables.

-

Summation and Correction: The values for all groups are summed. Corrections for symmetry and any steric interactions may also be applied to refine the estimate.

While this method can have an error margin of 2–3 kcal/mol, it provides a quick and useful initial assessment.[1]

Computational Chemistry (Quantum Mechanics)

Modern computational chemistry software provides powerful tools for calculating thermochemical properties with high accuracy.[2][3]

Methodology:

-

Molecular Modeling: A 3D model of this compound is created using molecular modeling software such as Avogadro.[2]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable level of theory and basis set (e.g., DFT with B3LYP functional).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This calculation provides the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy.[4][5]

-

Enthalpy and Gibbs Free Energy Calculation: The standard enthalpy of formation and Gibbs free energy of formation can be calculated from the electronic energy and the thermal corrections.

Software packages like Gaussian, ORCA, and GAMESS are commonly used for these types of calculations.[2][4][5]

Experimental Protocols for Thermochemical Data Determination

Experimental methods provide the most accurate thermochemical data. The following are standard protocols applicable to a volatile organic compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[6][7][8]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder within a high-pressure stainless steel container, the "bomb."

-

Pressurization: The bomb is filled with high-pressure oxygen.

-

Calorimeter Assembly: The bomb is placed in a well-insulated water bath of a known volume, equipped with a high-precision thermometer and a stirrer.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion (q_reaction) is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion (ΔHc°) is then determined.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the experimental enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9][10]

Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature ramp (e.g., heating at 10 °C/min).

-

Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the compound at different temperatures and applying the Clausius-Clapeyron equation.[12][13][14]

Experimental Protocol (Static Method):

-

Apparatus Setup: A sample of this compound is placed in a thermostatted equilibrium cell connected to a pressure transducer and a vacuum system.[12]

-

Degassing: The sample is thoroughly degassed to remove any dissolved gases.

-

Temperature Control: The temperature of the equilibrium cell is precisely controlled and varied in steps.

-

Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.

Data Presentation

As experimental and predictive studies are conducted, the resulting quantitative data should be summarized in structured tables for clarity and comparative analysis.

Table 1: Predicted Thermochemical Data for this compound

| Property | Benson Group Increment | Computational (DFT) | Units |

| ΔHf° (gas, 298.15 K) | Value | Value | kJ/mol |

| S° (gas, 298.15 K) | Value | Value | J/(mol·K) |

| Cp (gas, 298.15 K) | Value | Value | J/(mol·K) |

Table 2: Experimental Thermochemical Data for this compound

| Property | Experimental Value | Method | Units |

| ΔHc° (liquid, 298.15 K) | Value | Bomb Calorimetry | kJ/mol |

| ΔHf° (liquid, 298.15 K) | Value | Calculated from ΔHc° | kJ/mol |

| Cp (liquid, 298.15 K) | Value | DSC | J/(mol·K) |

| ΔHvap | Value | Vapor Pressure Measurement | kJ/mol |

Mandatory Visualizations

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates a logical workflow for a comprehensive study of the thermochemical properties of this compound.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vscht.cz [vscht.cz]

Toxicological Profile of 6-Methylnona-4,8-dien-2-one: Data Not Available

A comprehensive review of publicly available scientific literature and safety databases reveals a significant lack of toxicological information for the compound 6-Methylnona-4,8-dien-2-one. Despite extensive searches for a preliminary toxicological profile, including acute toxicity data (such as LD50 values), studies on genotoxicity, cytotoxicity, and in vivo animal studies, no specific data for this chemical entity could be located.

This absence of information prevents the creation of an in-depth technical guide as requested. Consequently, the core requirements of summarizing quantitative data into structured tables, providing detailed experimental methodologies, and creating visualizations of signaling pathways or experimental workflows cannot be fulfilled at this time.

The lack of a publicly available toxicological profile for this compound suggests that the compound may not have been subjected to comprehensive safety and toxicity testing, or that such data is proprietary and not publicly disclosed. For researchers, scientists, and drug development professionals, this indicates that any consideration of this compound for applications with potential for human or environmental exposure would necessitate a full suite of toxicological evaluations to be conducted.

General Toxicological Principles and Suggested Future Research

In the absence of specific data, a preliminary assessment would rely on computational toxicology models (in silico) to predict potential hazards based on the chemical structure of this compound. These predictions, however, must be confirmed through experimental testing.

A standard toxicological evaluation for a novel chemical entity would typically follow a tiered approach, as outlined in the workflow diagram below.

Given the current data gap, it is recommended that any future research on this compound begin with Tier 1 assessments to establish a baseline understanding of its potential biological activity and toxicity. Without such foundational data, a comprehensive and reliable toxicological profile cannot be constructed.

Methodological & Application

Synthesis of 6-Methylnona-4,8-dien-2-one from Commercially Available Materials: An Application Note

Introduction

6-Methylnona-4,8-dien-2-one is a valuable unsaturated ketone with potential applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its structure, featuring two carbon-carbon double bonds and a ketone functional group, makes it a versatile intermediate for various chemical transformations. This application note provides a detailed, two-step synthetic protocol for the preparation of this compound from readily available commercial starting materials. The described method is designed for researchers and scientists in the fields of organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence commencing with a Grignard reaction, followed by a Babler oxidation. The retrosynthetic analysis is depicted below. The key carbon-carbon bond formation occurs between C4 and C5 via the nucleophilic addition of a butenyl Grignard reagent to a commercially available heptenone derivative. The subsequent oxidation of the resulting tertiary allylic alcohol furnishes the target enone.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Grignard Reaction - Synthesis of 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol

This procedure details the formation of the tertiary allylic alcohol intermediate via a Grignard reaction.

Materials:

-

6-Methyl-5-hepten-2-one (commercially available)

-

3-Butenylmagnesium bromide solution (0.5 M in THF, commercially available)[1]

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 6-Methyl-5-hepten-2-one (1.0 eq).

-

Anhydrous diethyl ether is added to the flask to dissolve the ketone.

-

The flask is cooled to 0 °C in an ice bath.

-

The 3-Butenylmagnesium bromide solution (1.2 eq) is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary allylic alcohol. The crude product can be used in the next step without further purification.

Step 2: Babler Oxidation - Synthesis of this compound

This protocol describes the oxidative transposition of the tertiary allylic alcohol to the target enone.[2][3]

Materials:

-

Crude 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol (from Step 1)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite®

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of the crude allylic alcohol (1.0 eq) in dry DCM (approximately 0.06 M solution) under an inert atmosphere (e.g., argon), add Celite® (1.5 g per mmol of substrate).

-

Finely ground PCC (2.0-3.0 eq) is added in one portion to the suspension.[2]

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in diethyl ether, filtered through another pad of silica gel to remove remaining chromium salts, and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

| Step | Reaction | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |

| 1 | Grignard Reaction | 6-Methyl-5-hepten-2-one | 3-Butenylmagnesium bromide | 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol | 85-95 (Crude) |

| 2 | Babler Oxidation | 6-Methyl-4-(but-3-en-1-yl)non-5-en-4-ol | Pyridinium chlorochromate (PCC) | This compound | >75[3] |

Visualizations

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Babler Oxidation Mechanism

References

Application Notes & Protocols: 6-Methylnona-4,8-dien-2-one as a Versatile Precursor for Sesquiterpene Synthesis

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Introduction: Sesquiterpenes, a class of 15-carbon isoprenoids, exhibit a vast array of complex and biologically significant molecular architectures. Their synthesis has long been a benchmark for the advancement of organic chemistry. A key strategy in the construction of these intricate structures is the use of acyclic precursors that can be selectively cyclized to form the desired polycyclic core. This document outlines the potential application of 6-methylnona-4,8-dien-2-one as a strategic precursor for the synthesis of various sesquiterpene skeletons. While direct total syntheses of sesquiterpenes from this specific precursor are not yet extensively documented in peer-reviewed literature, its structure contains the necessary functionality for key bond-forming reactions. The protocols herein are based on established methodologies for the synthesis of structurally related compounds and their subsequent cyclization reactions.

Synthesis of this compound

The synthesis of the title compound can be envisioned through a convergent approach, combining a C6 and a C4 fragment. A plausible and scalable route involves the Grignard reaction of a suitable C4 halide with a C6 aldehyde, followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 1-(but-3-en-1-yl)-2-methylprop-1-en-1-ol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromobut-1-ene (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.

-

After the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Add a solution of 2-methylpropenal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation to this compound

-

To a solution of the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography to obtain this compound.

Table 1: Reagents and Conditions for Synthesis of this compound

| Step | Reagents | Solvent | Temperature | Time | Yield (Expected) |

| 1 | Mg, 4-bromobut-1-ene, 2-methylpropenal | Diethyl ether | 0 °C to RT | 4 h | 75-85% |

| 2 | Pyridinium chlorochromate (PCC) | Dichloromethane | 0 °C to RT | 2 h | 80-90% |

Proposed Application in Sesquiterpene Synthesis: Intramolecular Carbonyl-Ene Reaction

The structure of this compound is well-suited for an intramolecular carbonyl-ene reaction, a powerful tool for the formation of five-membered rings. This reaction, typically promoted by a Lewis acid, would lead to a cyclopentanol derivative with functionalities amenable to further transformations toward various sesquiterpene skeletons.

Experimental Protocol: Lewis Acid-Catalyzed Cyclization

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add a solution of a Lewis acid (e.g., SnCl₄, TiCl₄, or Et₂AlCl, 1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the cyclized product.

Table 2: Conditions for Proposed Intramolecular Carbonyl-Ene Reaction

| Lewis Acid | Solvent | Temperature | Time | Expected Major Product |

| SnCl₄ | Dichloromethane | -78 °C to RT | 5 h | Cyclopentanol derivative |

| TiCl₄ | Dichloromethane | -78 °C to RT | 5 h | Cyclopentanol derivative |

| Et₂AlCl | Dichloromethane | -78 °C to RT | 5 h | Cyclopentanol derivative |

Visualizations

Caption: Proposed synthetic workflow from starting materials to a sesquiterpene skeleton.

Caption: Conceptual overview of the intramolecular carbonyl-ene reaction.

Discussion and Outlook

The proposed synthetic route offers a flexible and efficient entry point to a key intermediate for sesquiterpene synthesis. The choice of Lewis acid in the carbonyl-ene reaction can influence the stereochemical outcome of the cyclization, providing an opportunity for diastereoselective synthesis. The resulting cyclopentanol intermediate, with its vinyl and hydroxyl functionalities, is primed for a variety of subsequent transformations, including but not limited to:

-

Oxidation and alkylation: To introduce further complexity and build upon the five-membered ring.

-

Ring-closing metathesis: To form additional rings.

-

[2+2] cycloadditions: Of the terminal alkene to construct four-membered rings.

While the direct application of this compound in a completed total synthesis of a sesquiterpene remains to be reported, the chemical principles outlined in these notes provide a solid foundation for future research in this area. The development of synthetic routes utilizing such versatile and readily accessible precursors is of significant interest to the drug development community, as it can facilitate the synthesis of novel analogs of biologically active natural products. Further investigation into the substrate scope and optimization of the cyclization conditions is warranted to fully exploit the potential of this promising precursor.

Application Notes and Protocols for the Quantification of 6-Methylnona-4,8-dien-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Methylnona-4,8-dien-2-one, a volatile unsaturated ketone. The protocols described herein are based on established analytical techniques for similar compounds, such as terpenoids and other unsaturated ketones, and are intended to serve as a comprehensive guide for researchers. Two primary analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for direct quantification and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the direct quantification of volatile compounds like this compound. This method is particularly useful for analyzing complex matrices such as plant extracts or biological fluids.

Experimental Workflow

Caption: GC-MS Experimental Workflow.

Experimental Protocol

1.2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[1][2]

-

Liquid-Liquid Extraction (LLE):

-

Homogenize 1 g of the sample (e.g., plant material) in 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the organic supernatant.

-

Filter the extract through a 0.22 µm syringe filter into a GC vial.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the aqueous sample or re-dissolved extract onto the cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

-

Elute the analyte with 5 mL of a non-polar solvent (e.g., hexane or dichloromethane).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[1]

-

1.2.2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of terpenoids and volatile ketones.[3][4][5]

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification. |

| Quantification Ion (SIM) | To be determined by analyzing a standard of this compound (e.g., molecular ion and major fragments). |

Quantitative Data Summary (Example)

The following table presents example validation parameters for a hypothetical GC-MS method for this compound, based on typical performance characteristics for similar analytical methods.[6][7][8]

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 85-115% |

| Specificity | No interference from matrix components. |

High-Performance Liquid Chromatography (HPLC-UV) Method with DNPH Derivatization

For non-volatile or thermally labile ketones, or as an alternative to GC-MS, HPLC with UV detection is a viable option. This method typically requires derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a chromophoric hydrazone that can be detected by UV.[9][10][11]

Experimental Workflow

Caption: HPLC-UV Experimental Workflow.

Experimental Protocol

2.2.1. Sample Preparation and Derivatization

-

Prepare a sample extract using a suitable solvent as described in the GC-MS section (e.g., LLE).

-

To 1 mL of the extract, add 1 mL of a 0.05% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

-

Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

-

After the reaction, the sample can be directly injected or subjected to a cleanup step if the matrix is complex.[9][12]

2.2.2. HPLC-UV Instrumentation and Conditions

The following are typical HPLC parameters for the analysis of DNPH-derivatized ketones.[10][11][13]

| Parameter | Recommended Condition |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient Elution | Start with 50% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector | |

| Detection Wavelength | 360 nm |

Quantitative Data Summary (Example)

The following table presents example validation parameters for a hypothetical HPLC-UV method for this compound after DNPH derivatization.[6][7][14]

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 90-110% |

| Specificity | Resolved from other DNPH derivatives. |

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. thecbggurus.com [thecbggurus.com]

- 4. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. wjarr.com [wjarr.com]

- 9. cac.yorku.ca [cac.yorku.ca]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

Gas chromatography-mass spectrometry (GC-MS) analysis of 6-Methylnona-4,8-dien-2-one

Application Note: GC-MS Analysis of 6-Methylnona-4,8-dien-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, as well as in the study of signaling pathways in biological systems. Accurate and reliable quantification of this compound is crucial for research and quality control purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Data Presentation

The following table summarizes the optimized GC-MS parameters for the analysis of this compound. These parameters are based on typical methods for terpene and volatile compound analysis and may require further optimization for specific matrices.[2][3][4]

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Liner | Ultra Inert, split, straight |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Column | Rxi-5 Sil MS (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent non-polar column[2] |

| Oven Program | Initial: 40 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)[2] |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 40-400 m/z |

| Acquisition Mode | Scan |

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for liquid and solid samples.

1.1. Liquid Sample Preparation

This protocol is suitable for samples where this compound is in a liquid matrix.

-

Dilution: Dilute the liquid sample in a volatile organic solvent such as methanol, acetone, or dichloromethane to a concentration of approximately 0.1 to 1 mg/mL.[5] This ensures compatibility with the GC system.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[5]

-

Vial Transfer: Transfer the filtered sample into a 2 mL glass autosampler vial. If the sample volume is limited, use a vial insert.[1]

1.2. Solid Sample Preparation

This protocol is for solid matrices containing this compound.

-

Homogenization: If the sample is not homogenous, grind it to a fine powder.

-

Extraction:

-

Filtration and Dilution:

-

Vial Transfer: Transfer the final diluted extract to a 2 mL glass autosampler vial.

1.3. Headspace Analysis (for volatile analysis from complex matrices)

Headspace analysis is ideal for isolating volatile compounds like this compound from non-volatile matrix components.[1][5]

-

Sample Weighing: Accurately weigh 10-30 mg of the solid sample or pipette a defined volume of a liquid sample into a headspace vial.[6]

-

Sealing: Immediately cap and seal the vial.[6]

-

Incubation: Place the vial in the headspace autosampler's heated agitator. Incubate at a constant temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Injection: The autosampler will then automatically inject a portion of the headspace gas into the GC inlet.

2. GC-MS Instrument Setup and Calibration

-

Instrument Setup: Set up the GC-MS instrument according to the parameters outlined in the data presentation table.

-

Calibration Standards: Prepare a series of calibration standards of this compound in a suitable volatile solvent (e.g., methanol) covering a concentration range of 0.05 to 10 µg/mL.

-

Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area of the target analyte against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

3. Data Analysis

-

Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be compared with a reference library such as NIST.[7]

-

Quantification: The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. leco.co.jp [leco.co.jp]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. phcogres.com [phcogres.com]

Application Notes and Protocols for the Use of Unsaturated Ketones in Flavor and Fragrance Research

A Case Study on 6-Methylnona-4,8-dien-2-one and its Structural Analogs

Introduction

Compound Profile: 4,8-dimethyl-3,7-nonadien-2-one

4,8-dimethyl-3,7-nonadien-2-one is a known fragrance ingredient valued for its complex and multifaceted odor profile. It exists as a mixture of (E) and (Z) isomers, each contributing to its overall scent.

Olfactory Characteristics: The odor of 4,8-dimethyl-3,7-nonadien-2-one is described as a combination of fruity, fresh, and floral notes. Specific descriptors include acetate, rose oxide, watery grapefruit, melon, fresh, bergamot, and rosemary[1][2]. In perfume compositions, it has the surprising ability to fix, refresh, and round out the overall fragrance, making its presence known even at low concentrations[1][2].

Table 1: Physicochemical Properties of (E+Z)-4,8-dimethyl-3,7-nonadien-2-one

| Property | Value |

| Molecular Formula | C11H18O[3] |

| Molecular Weight | 166.26 g/mol [3] |

| CAS Number | 817-88-9[3] |

| Appearance | Colorless to pale yellow clear liquid[3] |

| Specific Gravity | 0.86900 to 0.87500 @ 25.00 °C[3] |

| Refractive Index | 1.47300 to 1.47700 @ 20.00 °C[3] |

| Boiling Point | 200.00 to 201.00 °C @ 760.00 mm Hg[3] |

| Solubility | Soluble in alcohol; insoluble in water[3] |

| Recommended Usage | Up to 5.0% in fragrance concentrate[3] |

Experimental Protocols

Analytical Characterization

The precise identification and purity determination of a novel fragrance compound are critical first steps.

Protocol 2.1.1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the volatile components of the sample and determine its purity.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1% in ethanol).

-

Injection: Inject 1 µL of the sample into the GC inlet.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST). The retention time and peak area can be used for quantification and purity assessment. For unsaturated ketones, characteristic fragmentations include alpha-cleavage and McLafferty rearrangement[4].

-

Protocol 2.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound, including stereochemistry.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

-

Acquisition: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

-

Data Analysis:

-

1H NMR: Protons adjacent to the carbonyl group in unsaturated ketones typically appear in the range of 2.0-2.5 ppm. Aldehydic protons, if present, are highly deshielded and appear around 9-10 ppm[4].

-

13C NMR: The carbonyl carbon of α,β-unsaturated ketones will have a characteristic chemical shift.

-

2D NMR: Use COSY to establish proton-proton correlations and HSQC/HMBC to assign proton and carbon signals and determine the connectivity of the molecule.

-

-

Sensory Evaluation

Sensory evaluation is essential for understanding the olfactory properties of a new fragrance molecule.

Protocol 2.2.1: Odor Profile Description

-

Objective: To qualitatively describe the odor characteristics of the compound.

-

Panel: A panel of trained sensory assessors (at least 5-7 members).

-

Methodology:

-

Sample Preparation: Prepare smelling strips by dipping them into a 10% solution of the compound in a non-odorous solvent (e.g., diethyl phthalate or ethanol). Allow the solvent to evaporate for 30 seconds.

-

Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room[5].

-

Procedure: Panelists sniff the smelling strips and individually record odor descriptors. A group discussion then follows to reach a consensus on the main odor characteristics.

-

Data Collection: Use a standardized odor description lexicon to ensure consistency.

-

Protocol 2.2.2: Odor Threshold Determination

-

Objective: To determine the minimum concentration at which the compound's odor is detectable.

-

Methodology: The "Triangle Odor Bag Method" or dynamic dilution olfactometry are common approaches[6][7].

-

Sample Preparation: Prepare a series of dilutions of the compound in an odor-free medium (e.g., water or air)[8].

-

Presentation: Present three samples to the panelists, two of which are blanks (odor-free medium) and one contains the diluted compound.

-

Task: Panelists are asked to identify the odd sample by smell[9].

-

Ascending Concentration: Start with a very low concentration and increase it in steps until all panelists can correctly identify the odorous sample.

-

Calculation: The odor threshold is typically defined as the concentration at which 50% of the panel can detect the odor[7].

-

Protocol 2.2.3: Gas Chromatography-Olfactometry (GC-O)

-

Objective: To identify the specific odor-active compounds in a mixture or the different odor nuances of a single compound as it elutes from the GC column.

-

Instrumentation: A GC with an effluent splitter that directs the column outflow to both a chemical detector (e.g., FID or MS) and a sniffing port[10][11][12][13].

-

Methodology:

-

GC Separation: The sample is analyzed using the GC conditions described in Protocol 2.1.1.

-

Olfactometry: A trained assessor sniffs the effluent from the sniffing port and describes the odor and its intensity in real-time.

-

Data Recording: The assessor's descriptions are recorded and aligned with the chromatogram from the chemical detector.

-

Analysis: This allows for the correlation of specific peaks in the chromatogram with their corresponding odors.

-

Visualizations

Diagrams of Workflows and Pathways

Caption: Experimental workflow for the evaluation of a novel fragrance compound.

Caption: Simplified diagram of the olfactory signal transduction pathway.

Caption: Relationship between chemical structure and sensory perception.

References

- 1. DE19961598A1 - Perfume composition containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]

- 2. EP1111029A2 - Perfume compositions containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]

- 3. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sense-lab.co.uk [sense-lab.co.uk]

- 6. env.go.jp [env.go.jp]

- 7. SOP 15 [engineering.purdue.edu]

- 8. NEMI Method Summary - 2150 B [nemi.gov]

- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 10. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gentechscientific.com [gentechscientific.com]

- 12. imreblank.ch [imreblank.ch]

- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Reaction Mechanisms Involving 6-Methylnona-4,8-dien-2-one

Note: Extensive literature searches did not yield specific reaction mechanisms, synthetic protocols, or quantitative data for 6-Methylnona-4,8-dien-2-one. Therefore, this document provides a detailed analysis of a structurally related compound, 8-Methylnonane-1,6,7-trien-4-one , for which published data is available. This will serve as an illustrative example of the requested application notes and protocols.

Introduction to 8-Methylnonane-1,6,7-trien-4-one

8-Methylnonane-1,6,7-trien-4-one is an allenic ketone that serves as a precursor in the synthesis of complex cyclic systems, particularly in the context of natural product synthesis.[1][2] Its chemical structure, featuring both an allene and a ketone functional group, allows for a variety of intramolecular reactions, making it a valuable building block in organic synthesis. The primary reaction of interest is an intramolecular [2+2] ene-allene cycloaddition, which leads to the formation of bicyclic systems that are precursors to tricyclic sesquiterpenes.[1]

Synthesis of 8-Methylnonane-1,6,7-trien-4-one

The synthesis of 8-methylnonane-1,6,7-trien-4-one can be achieved from commercially available starting materials. A key step involves the oxidation of the corresponding alcohol, 8-methylnonane-1,6,7-trien-4-ol.

Experimental Protocol: Oxidation of 8-methylnonane-1,6,7-trien-4-ol[1]

Materials:

-

8-methylnonane-1,6,7-trien-4-ol

-

Acetone

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Ether

-

Brine solution

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 8-methylnonane-1,6,7-trien-4-ol (2.8 g, 12.5 mmol) in acetone (40 mL) is cooled to -20 °C.

-

Jones reagent (6.25 mL, 15.5 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is maintained at -20 °C for 15 minutes and then allowed to warm to room temperature over 2 hours.

-

The organic phase is separated, and the aqueous phase is extracted with ether (3 x 35 mL).

-

The combined organic phases are washed sequentially with brine (2 x 35 mL), 5% aqueous NaHCO₃ (2 x 35 mL), and water (40 mL).

-

The organic layer is dried over MgSO₄.

-

The solvent is removed under reduced pressure to yield a yellowish oil, which is then purified by distillation.

Quantitative Data:

| Product | Yield | Boiling Point |

| 8-methylnonane-1,6,7-trien-4-one | 61% | 54 °C at 0.05 mmHg |

Key Reaction Mechanism: Intramolecular [2+2] Ene-Allene Cycloaddition

The most significant reaction involving 8-methylnonane-1,6,7-trien-4-one is its intramolecular [2+2] ene-allene cycloaddition. This reaction proceeds to form a bicyclo[3.2.0]heptanone intermediate, which can then undergo an acid-catalyzed rearrangement to yield a bicyclo[3.3.0]octanone. This latter structure is a key scaffold for the synthesis of various tricyclic sesquiterpenes.[1]

Reaction Pathway Diagram

Caption: Intramolecular cycloaddition and rearrangement of 8-methylnonane-1,6,7-trien-4-one.

Experimental Protocol: Acid-Catalyzed Rearrangement